FK962

Description

Properties

CAS No. |

283167-06-6 |

|---|---|

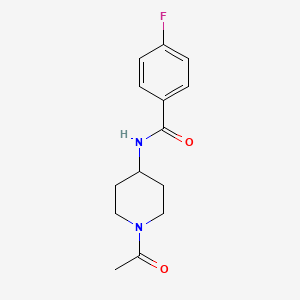

Molecular Formula |

C15H18FNO2 |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

N-(4-acetylcyclohexyl)-4-fluorobenzamide |

InChI |

InChI=1S/C15H18FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,17,19) |

InChI Key |

PYMCWQVGVQEZNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

FK962 as a Somatostatin Release Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK962, a piperidine (B6355638) derivative, has emerged as a promising cognitive-enhancing agent with a primary mechanism of action centered on the potentiation of somatostatin (B550006) release from hippocampal neurons. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its role as a somatostatin release enhancer. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development who are interested in the therapeutic potential of somatostatin--releasing agents for cognitive disorders such as Alzheimer's disease.

Introduction

Somatostatin, a neuropeptide widely distributed throughout the central nervous system, plays a crucial role in cognitive processes. A deficit in somatostatinergic neurotransmission has been implicated in the pathophysiology of Alzheimer's disease and age-related cognitive decline. This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a novel compound that has demonstrated significant cognitive-enhancing effects in preclinical studies.[1] Its therapeutic potential is attributed to its ability to specifically enhance the depolarization-dependent release of somatostatin from hippocampal nerve terminals. This guide delves into the technical details of the research that has established this compound as a potent and selective enhancer of somatostatin release.

Mechanism of Action

The primary mechanism of action of this compound is the facilitation of activity-dependent somatostatin release from presynaptic terminals of somatostatinergic neurons, particularly within the hippocampus.[1] Studies have shown that this compound significantly enhances somatostatin release evoked by high potassium concentrations, a method used to induce neuronal depolarization in vitro.[1] Importantly, this compound does not affect the basal release of somatostatin, indicating that its action is dependent on neuronal activity.[2] This specificity suggests that this compound may amplify endogenous somatostatinergic signaling in response to physiological stimuli. The parent compound of this compound, FK960, exhibits a similar mechanism of action, further supporting this targeted effect on somatostatin release.[2]

While the precise molecular target of this compound has not been definitively identified in the available literature, its actions are consistent with a modulation of presynaptic machinery involved in vesicular release. It is hypothesized that this compound may interact with a protein that regulates the efficacy of the somatostatin release process following depolarization-induced calcium influx.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound enhances somatostatin release.

Quantitative Data

The efficacy of this compound as a somatostatin release enhancer and a cognitive enhancer has been quantified in several key experiments. The following tables summarize the dose-response relationships observed in these studies.

Table 1: In Vitro Efficacy of this compound on Somatostatin Release

| Concentration of this compound (M) | Enhancement of High K+-Evoked Somatostatin Release |

| 10-9 | Significant |

| 10-8 | Significant |

| 10-7 | Significant |

| 10-6 | Significant |

| Data derived from studies on rat hippocampal slices.[1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment

| Animal Model | Task | This compound Dose (mg/kg, i.p.) | Outcome |

| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |

| Nucleus basalis magnocellularis-lesioned rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |

| Aged rats | Passive Avoidance | 0.032 - 3.2 | Significant amelioration of memory deficits |

| Nucleus basalis magnocellularis-lesioned rats | Water Maze | 0.01 - 1 | Significant improvement in spatial memory deficits |

| i.p. = intraperitoneal administration.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound.

In Vitro Somatostatin Release Assay from Rat Hippocampal Slices

This protocol is based on the methodology described for studying the effects of this compound on depolarization-induced somatostatin release.[1]

Objective: To measure the effect of this compound on high potassium-evoked somatostatin release from isolated rat hippocampal slices.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 5, KH2PO4 1.2, MgSO4 1.3, CaCl2 2.4, NaHCO3 26, and glucose 10; aerated with 95% O2 / 5% CO2.

-

High potassium aCSF (50 mM KCl, with adjusted NaCl to maintain osmolarity)

-

This compound solutions at various concentrations

-

Somatostatin radioimmunoassay (RIA) kit

-

Tissue chopper or vibratome

-

Perifusion system

Procedure:

-

Slice Preparation:

-

Rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

The hippocampus is dissected out and transverse slices (400 µm thick) are prepared using a tissue chopper or vibratome.

-

Slices are pre-incubated in oxygenated aCSF at 37°C for at least 60 minutes to allow for recovery.

-

-

Perifusion:

-

Individual hippocampal slices are placed in chambers of a perifusion system.

-

Slices are continuously superfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.

-

After a washout period to establish a stable baseline of somatostatin release, fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

-

-

Stimulation and Drug Application:

-

To induce depolarization, the superfusion medium is switched to high potassium aCSF for a defined period (e.g., 5 minutes).

-

This compound is applied by including it in the superfusion medium for a specific duration before and during the high potassium stimulation.

-

Control experiments are performed without this compound.

-

-

Somatostatin Measurement:

-

The concentration of somatostatin in the collected fractions is determined using a commercially available somatostatin RIA kit following the manufacturer's instructions.

-

The amount of somatostatin released is expressed as a percentage of the total tissue content or as femtomoles per milligram of tissue.

-

Data Analysis: The effect of this compound is calculated as the percentage increase in high potassium-evoked somatostatin release in the presence of the compound compared to the control condition.

References

The Neurotrophic Effects of FK962: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a small molecule compound that has demonstrated significant neurotrophic and cognitive-enhancing properties in preclinical studies. This technical guide provides an in-depth overview of the core mechanisms underlying the neurotrophic effects of this compound, focusing on its role as a somatostatin (B550006) release enhancer and its influence on glial cell line-derived neurotrophic factor (GDNF) signaling. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Enhancement of Somatostatin Release

This compound's primary mechanism of action is the potentiation of somatostatin release from neurons, particularly within the hippocampus.[1][2] Somatostatin is a neuropeptide known to play a crucial role in neuronal excitability, neurotransmission, and cognitive processes. Deficits in somatostatinergic neurotransmission have been linked to cognitive decline in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to specifically enhance the activity-dependent release of somatostatin, rather than increasing basal release.[3]

Quantitative Data: this compound-Induced Somatostatin Release

The following table summarizes the dose-dependent effect of this compound on high K+-evoked somatostatin release from rat hippocampal slices.

| This compound Concentration (M) | Enhancement of K+-evoked Somatostatin Release |

| 10⁻⁹ | Significant |

| 10⁻⁸ | Significant |

| 10⁻⁷ | Significant |

| 10⁻⁶ | Significant |

| (Data synthesized from descriptive statements in cited literature, indicating a significant effect within this concentration range without providing specific percentage increases.)[1][2] |

Experimental Protocol: Measurement of Somatostatin Release from Hippocampal Slices

Objective: To quantify the effect of this compound on somatostatin release from hippocampal tissue.

Materials:

-

Male Wistar rats

-

Krebs-Ringer solution

-

This compound

-

High potassium (e.g., 50 mM KCl) Krebs-Ringer solution

-

Somatostatin radioimmunoassay (RIA) kit

-

Microdialysis probes (for in vivo studies)

Procedure:

-

Tissue Preparation: Rat hippocampi are rapidly dissected and sliced (e.g., 400 µm thickness).[3] Slices are then pre-incubated in oxygenated Krebs-Ringer solution.

-

Basal Release: Slices are incubated in standard Krebs-Ringer solution to measure basal somatostatin release.

-

Stimulated Release: To evoke somatostatin release, the incubation medium is switched to a high potassium Krebs-Ringer solution.

-

This compound Treatment: Different concentrations of this compound are added to the high potassium solution to determine its effect on evoked release.[1][2]

-

Sample Collection: The incubation medium is collected at specified time points.

-

Quantification: The concentration of somatostatin in the collected medium is quantified using a sensitive and specific radioimmunoassay.[4]

Neurotrophic Effects on Neurite Outgrowth

Beyond its effects on somatostatin, this compound has been shown to promote neurite elongation and regeneration, a key aspect of its neurotrophic profile. This effect is believed to be mediated, at least in part, by the induction of Glial cell line-derived neurotrophic factor (GDNF).[5][6][7]

Quantitative Data: this compound-Induced Neurite Elongation

The following table summarizes the effect of this compound on neurite outgrowth in cultured rat trigeminal ganglion (TG) cells.

| Treatment | Percentage of Neurite-Bearing Cells |

| Control | Baseline |

| This compound (10⁻¹⁰ M) | Significantly increased |

| This compound (10⁻⁹ M) | Significantly increased |

| This compound + GDNF antibody | Inhibition of this compound-induced neurite elongation |

| GDNF | Significantly increased |

| NGF | Significantly increased |

| This compound + NGF antibody | No inhibition of this compound-induced neurite elongation |

| (Data synthesized from descriptive statements in cited literature, indicating a significant effect at these concentrations and the impact of antibody neutralization.)[5][6][7] |

Experimental Protocol: Neurite Outgrowth Assay

Objective: To quantify the effect of this compound on neurite elongation in primary neuronal cultures.

Materials:

-

Rat trigeminal ganglia

-

Cell culture medium (e.g., DMEM/F-12)

-

This compound, GDNF, NGF

-

Antibodies for GDNF and NGF

-

Immunostaining reagents (e.g., anti-neurofilament antibody)

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Culture: Trigeminal ganglia are dissected from neonatal rats, dissociated, and cultured in appropriate media.[6][8]

-

Treatment: The cultured neurons are treated with various concentrations of this compound, with or without neutralizing antibodies for GDNF or NGF.[9] GDNF and NGF are used as positive controls.

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for neurite growth.

-

Immunostaining: Cells are fixed and stained with an antibody against a neuronal marker, such as neurofilament, to visualize the neurons and their neurites.

-

Image Acquisition and Analysis: Images of the stained neurons are captured using a fluorescence microscope. Image analysis software is used to quantify neurite outgrowth, typically by measuring the percentage of cells with neurites longer than a predefined threshold (e.g., twice the soma diameter).[5][10]

Cognitive Enhancement in Animal Models

The neurotrophic and neuromodulatory effects of this compound translate into improved cognitive performance in various animal models of memory impairment.

Quantitative Data: Behavioral Studies

Passive Avoidance Task:

| Animal Model | Treatment | Effect on Step-Through Latency |

| Scopolamine-treated rats | This compound (0.032-3.2 mg/kg, i.p.) | Significant amelioration of memory deficits |

| NBM-lesioned rats | This compound (0.032-3.2 mg/kg, i.p.) | Significant amelioration of memory deficits |

| Aged rats | This compound (0.032-3.2 mg/kg, i.p.) | Significant amelioration of memory deficits |

| (Data synthesized from descriptive statements in cited literature, indicating a significant effect within this dose range.)[1][2] |

Morris Water Maze Task:

| Animal Model | Treatment | Effect on Spatial Memory |

| NBM-lesioned rats | This compound (0.01-1 mg/kg, i.p.) | Significant improvement in spatial memory deficits |

| (Data synthesized from descriptive statements in cited literature, indicating a significant effect within this dose range.)[1][2] |

Experimental Protocols

Objective: To assess the effect of this compound on long-term, fear-motivated memory.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[11][12]

Procedure:

-

Acquisition Trial: A rat is placed in the light compartment. When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.[13]

-

Retention Trial: 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.[11]

-

This compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified doses before the acquisition trial.[1]

Objective: To evaluate the effect of this compound on hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool filled with opaque water, with a submerged escape platform hidden from view.[14][15][16]

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.[17][18]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[19]

-

This compound Administration: this compound or vehicle is administered daily before the training sessions.[1]

Signaling Pathways

This compound-Modulated Somatostatin Signaling

This compound enhances the release of somatostatin, which then acts on its G-protein coupled receptors (SSTRs) on postsynaptic neurons. This initiates a cascade of intracellular events that modulate neuronal activity and contribute to the cognitive-enhancing effects of this compound.

Caption: this compound enhances somatostatin release and subsequent signaling.

This compound-Induced GDNF Signaling Pathway

This compound stimulates the release of GDNF, which then binds to its receptor complex (GFRα1 and RET) on neurons, activating downstream pathways that promote neurite outgrowth and survival.

Caption: this compound stimulates GDNF-mediated neurotrophic signaling.

Conclusion

This compound demonstrates significant neurotrophic potential through a dual mechanism involving the enhancement of somatostatinergic neurotransmission and the induction of GDNF. These actions culminate in improved neuronal function, enhanced neurite outgrowth, and robust cognitive-enhancing effects in preclinical models of memory impairment. The quantitative data and detailed methodologies presented in this guide provide a comprehensive foundation for further research and development of this compound and similar compounds as potential therapeutics for neurodegenerative diseases and cognitive disorders.

References

- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. FK960, a novel potential anti-dementia drug, enhances high K(+)-evoked release of somatostatin from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extracellular somatostatin measured by microdialysis in the hippocampus of freely moving rats: evidence for neuronal release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scantox.com [scantox.com]

- 12. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of FK962: A Somatostatin-Releasing Cognitive Enhancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FK962, chemically identified as N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a novel small molecule that has garnered significant interest for its potential as a cognitive enhancer. Developed as a derivative of FK960, this compound has demonstrated the ability to facilitate the release of somatostatin (B550006), a neuropeptide implicated in learning and memory processes. Preclinical studies in rodent models have shown that this compound can ameliorate cognitive deficits, suggesting its therapeutic potential for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

This compound was developed as a second-generation compound following the discovery of FK960, with the aim of retaining the parent compound's ability to enhance somatostatinergic neuronal activity while potentially offering an improved pharmacological profile. The primary research, notably by Tokita et al. (2005), focused on its capacity to enhance the release of somatostatin from hippocampal slices and its subsequent effects on cognitive function in various animal models of memory impairment[1]. The hippocampus, a brain region critical for learning and memory, is rich in somatostatinergic neurons, making it a key target for therapeutic intervention in cognitive disorders.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for this compound from the original developers is not publicly detailed in peer-reviewed literature, a plausible synthetic route can be constructed based on standard organic chemistry principles and published syntheses of analogous N-substituted benzamides. The synthesis would likely involve the acylation of a piperidine (B6355638) derivative followed by an amide coupling reaction.

A probable synthetic pathway would begin with commercially available starting materials. The key steps would involve the formation of the amide bond between 4-fluorobenzoyl chloride and a suitable piperidine precursor.

Biological Activity and Mechanism of Action

This compound exerts its cognitive-enhancing effects primarily through the modulation of the somatostatinergic system in the hippocampus. It has been shown to significantly enhance the high potassium-evoked release of somatostatin from rat hippocampal slices. Furthermore, this compound has been observed to reduce the somatostatin-induced inhibition of calcium channels in single rat hippocampal neurons[1]. This suggests a mechanism that not only promotes the release of somatostatin but also modulates its downstream signaling effects.

Signaling Pathway

The cognitive-enhancing effects of this compound are believed to be mediated through the activation of somatostatin receptors (SSTRs) in the hippocampus. Upon binding of somatostatin, these G-protein coupled receptors initiate a signaling cascade that can modulate neuronal excitability and synaptic plasticity.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Experimental System | Concentration Range | Result | Reference |

| Somatostatin Release | Rat hippocampal slices | 10⁻⁹ - 10⁻⁶ M | Significant enhancement of high K⁺-evoked release | [1] |

| Inhibition of Ca²⁺ Channels | Single rat hippocampal neurons | 10⁻⁹ - 10⁻⁷ M | Significant reduction of somatostatin-induced inhibition | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Memory Impairment

| Animal Model | Behavioral Task | This compound Dosage (i.p.) | Outcome | Reference |

| Scopolamine-treated rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [1] |

| Nucleus basalis magnocellularis-lesioned rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [1] |

| Aged rats | Passive Avoidance | 0.032 - 3.2 mg/kg | Significant amelioration of memory deficits | [1] |

| Nucleus basalis magnocellularis-lesioned rats | Water Maze | 0.01 - 1 mg/kg | Significant improvement in spatial memory deficits | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Somatostatin Release from Rat Hippocampal Slices

This protocol is adapted from standard methods for measuring neurotransmitter release from brain tissue.

-

Tissue Preparation : Male Wistar rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer. The hippocampi are dissected out and sliced into 400 µm sections using a McIlwain tissue chopper.

-

Incubation and Pre-perfusion : The slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs-Ringer bicarbonate buffer at 37°C for a 60-minute equilibration period.

-

Sample Collection : Perfusate samples are collected at 5-minute intervals. After a basal release period, the slices are stimulated with a high potassium (56 mM) Krebs-Ringer solution to induce depolarization-dependent somatostatin release.

-

Drug Application : this compound is dissolved in the perfusion buffer and applied to the slices for a defined period before and during the high potassium stimulation.

-

Quantification : The concentration of somatostatin in the collected perfusate samples is determined using a specific radioimmunoassay (RIA) kit.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the method for recording from single hippocampal neurons.

-

Cell Preparation : Hippocampal neurons are acutely dissociated from the brains of neonatal rats and plated on poly-L-lysine-coated glass coverslips.

-

Recording Setup : Recordings are performed at room temperature using an inverted microscope equipped with patch-clamp amplifiers and data acquisition software. The external solution contains standard physiological saline. The internal pipette solution is potassium-based.

-

Whole-Cell Configuration : A borosilicate glass pipette with a resistance of 3-5 MΩ is used to form a gigaohm seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition : Voltage-clamp recordings are used to measure calcium channel currents. Cells are held at a specific holding potential, and currents are evoked by depolarizing voltage steps. The effect of somatostatin and this compound on these currents is then measured.

Passive Avoidance Task

This behavioral test is used to assess learning and memory in rodents.

-

Apparatus : A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Training (Acquisition Trial) : A rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Testing (Retention Trial) : 24 hours after the training, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.

-

Drug Administration : this compound or a vehicle is administered intraperitoneally at a specified time before the training trial.

Morris Water Maze Task

This task is a widely used test of spatial learning and memory.

-

Apparatus : A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

-

Training : Rats are given a series of trials over several days to find the hidden platform from different starting locations in the pool. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial : After the training period, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Administration : this compound or a vehicle is administered daily before the training trials.

Experimental Workflow

The following diagram illustrates the logical flow of the preclinical evaluation of this compound.

Conclusion

This compound is a promising cognitive enhancer that acts by modulating the somatostatinergic system. The data from in vitro and in vivo studies provide a strong rationale for its further development as a potential therapeutic agent for cognitive disorders. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other compounds with similar mechanisms of action. Future studies should aim to further elucidate the precise molecular targets of this compound and to evaluate its efficacy and safety in clinical trials.

References

An In-depth Technical Guide to FK962: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK962, with the IUPAC name N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide, is a synthetic small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurodegenerative disorders and cognitive enhancement. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound. It is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action and methodologies for its study. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Chemical Structure and Physicochemical Properties

This compound is a benzamide (B126) derivative characterized by a fluorinated phenyl ring linked to an acetylated piperidine (B6355638) moiety. Its chemical structure is fundamental to its biological activity, enabling it to interact with specific molecular targets.

Chemical Identifiers and Molecular Details

| Property | Value | Reference |

| IUPAC Name | N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide | |

| Chemical Formula | C₁₄H₁₇FN₂O₂ | [1] |

| Molecular Weight | 264.30 g/mol | [1] |

| CAS Number | 283167-06-6 | |

| SMILES | CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not available in the searched literature. | |

| Solubility | Not available in the searched literature. | |

| logP | Not available in the searched literature. |

Synthesis of this compound

General Experimental Protocol for the Synthesis of N-substituted Benzamides

The following is a generalized protocol for the synthesis of benzamide derivatives, which can be adapted for the synthesis of this compound.

Materials:

-

4-fluorobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

4-amino-1-acetylpiperidine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Activation of 4-fluorobenzoic acid: 4-fluorobenzoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.

-

Amide Coupling: The resulting 4-fluorobenzoyl chloride is then reacted with 4-amino-1-acetylpiperidine in an anhydrous solvent such as DCM in the presence of a base like triethylamine to neutralize the HCl byproduct. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove any water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Characterization: The final product, this compound, is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized as an enhancer of somatostatin (B550006) release and has demonstrated neuroprotective and cognitive-enhancing properties in various preclinical models.[2] Its mechanism of action appears to be multifaceted, involving at least two distinct signaling pathways.

Somatostatin Release Enhancement

This compound has been shown to potentiate the release of somatostatin, a neuropeptide that plays a crucial role in neurotransmission and cognitive processes.[2] Somatostatin exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), namely SSTR1-5. The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the modulation of neuronal excitability and hormone secretion.

Caption: this compound enhances somatostatin release and signaling.

Neuroprotection via GDNF Signaling

In addition to its effects on the somatostatinergic system, this compound has been found to exert neuroprotective effects through the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1] GDNF is a potent neurotrophic factor that promotes the survival and differentiation of various neuronal populations. The neuroprotective effects of this compound are mediated by the activation of the GDNF receptor, a receptor tyrosine kinase known as RET. This activation triggers two key downstream survival pathways: the PI3K/AKT and the MEK/ERK pathways. The simultaneous activation of both the AKT and ERK pathways is crucial for the neuroprotective effects of this compound.[1]

Caption: this compound promotes neuronal survival via GDNF signaling.

Experimental Protocols for Investigating Biological Activity

In Vitro Somatostatin Release Assay

This protocol is designed to measure the effect of this compound on somatostatin release from primary neuronal cultures or brain slices.

Materials:

-

Primary hippocampal or cortical neuron cultures, or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

High potassium (K⁺) aCSF (for depolarization-induced release)

-

This compound stock solution

-

Somatostatin ELISA kit

-

96-well plates

-

Plate reader

Procedure:

-

Preparation of Cultures/Slices: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.

-

Pre-incubation: Equilibrate the cultures/slices in aCSF for a defined period.

-

Treatment: Replace the medium with aCSF containing various concentrations of this compound or vehicle control.

-

Stimulation: To measure depolarization-induced release, replace the treatment medium with high K⁺ aCSF (containing this compound or vehicle) for a short period (e.g., 15 minutes).

-

Sample Collection: Collect the supernatant (aCSF) from each well.

-

Quantification: Measure the concentration of somatostatin in the collected supernatants using a commercially available somatostatin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the somatostatin release to the total protein content of the cells/slices in each well. Compare the release in this compound-treated groups to the vehicle control group.

References

The Role of FK962 in Neuronal Growth and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK962, a potent enhancer of somatostatin (B550006) release, has emerged as a promising compound for promoting neuronal growth and development. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's effects, with a focus on its role in neurite elongation, regeneration, and the associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular cascades involved, offering a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Neuronal damage and degeneration are hallmarks of numerous neurological disorders. The development of therapeutic agents that can promote neuronal repair and regeneration is a critical area of research. This compound has demonstrated significant potential in this regard, primarily through its ability to modulate the somatostatinergic system and influence key neurotrophic factor signaling. This guide synthesizes the current understanding of this compound's mechanism of action and its implications for neuronal health.

Core Mechanism of Action: Somatostatin Release and Beyond

This compound's primary established mechanism is the enhancement of somatostatin release from neurons, particularly in the hippocampus.[1] Somatostatin, a neuropeptide, plays a crucial role in regulating neuronal activity and has been implicated in processes of neuronal plasticity.[1]

Beyond its direct effect on somatostatin, evidence strongly suggests that this compound's neurotrophic effects are mediated by the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[2][3][4] GDNF is a potent neurotrophic factor known to support the survival and growth of various neuronal populations.[2][3][4]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on neuronal parameters.

Table 1: Effect of this compound on Neurite Elongation in Rat Trigeminal Ganglion (TG) Cells [2]

| Treatment | Concentration | Outcome | Percentage of Cells with Elongated Neurites (Mean ± SD) |

| Control | - | Baseline | Approx. 20% |

| This compound | 10⁻⁹ M | Increased Neurite Elongation | Approx. 35%* |

*P < 0.05 relative to control[2]

Table 2: Effect of this compound on Somatostatin Release from Rat Hippocampal Slices [1]

| Treatment | Concentration Range | Outcome |

| This compound | 10⁻⁹ - 10⁻⁶ M | Significantly enhanced high K⁺-evoked somatostatin release |

Signaling Pathways Implicated in this compound-Mediated Neuronal Growth

The neurotrophic effects of this compound are believed to be orchestrated through a cascade of intracellular signaling events initiated by somatostatin and GDNF.

The this compound-Somatostatin-GDNF Axis

This compound enhances the release of somatostatin. While the direct link between somatostatin and GDNF induction by this compound is still under investigation, it is hypothesized that somatostatin may trigger the release of GDNF from glial cells or neurons themselves.

Downstream Signaling of GDNF

GDNF binds to its receptor complex, consisting of GFRα1 and the RET tyrosine kinase. This binding event activates downstream signaling pathways crucial for neuronal growth and survival, most notably the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Primary Trigeminal Ganglion (TG) Cell Culture

-

Isolation: Trigeminal ganglia are dissected from neonatal rats and collected in a sterile buffer.

-

Dissociation: Ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.

-

Plating: Cells are plated on coated culture dishes (e.g., with poly-D-lysine and laminin) in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin).

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Neurite Outgrowth Assay

-

Treatment: After allowing the TG neurons to adhere and extend initial neurites, the culture medium is replaced with fresh medium containing various concentrations of this compound or control vehicle.

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.

-

Immunocytochemistry:

-

Cells are fixed with 4% paraformaldehyde.

-

Permeabilized with a detergent (e.g., Triton X-100).

-

Blocked with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubated with a fluorescently labeled secondary antibody.

-

Cell nuclei are counterstained with DAPI.

-

-

Imaging and Analysis:

-

Images are captured using a fluorescence microscope.

-

Neurite length and the number of neurite-bearing cells are quantified using image analysis software. The percentage of cells with neurites longer than a predefined threshold (e.g., twice the cell body diameter) is calculated.

-

Somatostatin Release Assay from Hippocampal Slices

-

Slice Preparation:

-

Rat hippocampi are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Perifusion:

-

Individual slices are placed in a perifusion chamber and continuously supplied with oxygenated aCSF.

-

Fractions of the perifusate are collected at regular intervals.

-

-

Stimulation:

-

After establishing a stable baseline of somatostatin release, the slices are stimulated with a high concentration of potassium chloride (high K⁺) to induce depolarization and neurotransmitter release.

-

This compound is included in the perifusion medium at various concentrations before and during the high K⁺ stimulation.

-

-

Quantification:

-

The concentration of somatostatin in the collected fractions is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Western Blotting for Signaling Proteins

-

Cell Lysis: Neuronal cell cultures treated with this compound or control are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

Incubated with primary antibodies specific for phosphorylated and total forms of ERK1/2 and CREB.

-

Incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation state of the signaling pathway.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for promoting neuronal growth and regeneration. Its dual action of enhancing somatostatin release and inducing GDNF provides a multi-faceted approach to stimulating key neurotrophic signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the precise molecular link between somatostatin and GDNF induction and on further quantifying the dose-dependent effects of this compound on downstream signaling cascades in various neuronal populations. This will be crucial for the translation of these promising preclinical findings into effective clinical therapies for neurological disorders.

References

- 1. This compound, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. This compound promotes neurite elongation and regeneration of cultured rat trigeminal ganglion cells: possible involvement of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

The Pharmacology of FK962: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK962, a piperidine (B6355638) derivative, has emerged as a promising cognitive-enhancing agent with a primary mechanism centered on the potentiation of somatostatin (B550006) release. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and preclinical efficacy. The document summarizes key quantitative data, outlines experimental protocols used in its evaluation, and visualizes the critical signaling pathways implicated in its cognitive-enhancing and neurotrophic effects. This guide is intended to serve as a core resource for researchers and professionals involved in the development of novel therapeutics for cognitive disorders.

Introduction

Cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease represents a significant and growing unmet medical need. One of the key neuropathological features of Alzheimer's is the reduction in the level of the neuropeptide somatostatin in the brain, which correlates with the severity of cognitive impairment.[1] this compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a derivative of FK960, developed as a novel therapeutic agent that aims to address this deficit by enhancing the release of somatostatin.[2][3] Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in various animal models, suggesting its therapeutic utility for cognitive disorders.[2][3] This document provides an in-depth exploration of the pharmacological properties of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the enhancement of somatostatin release from neurons, particularly in the hippocampus.[2][3] In vitro studies have shown that this compound significantly potentiates high potassium-evoked somatostatin release from rat hippocampal slices at concentrations ranging from 10⁻⁹ to 10⁻⁶ M.[2][3] This effect is believed to underlie its cognitive-enhancing properties by activating the somatostatinergic nervous system.[2]

Beyond its effect on somatostatin release, this compound has also been shown to modulate neuronal ion channel activity. Specifically, it significantly reduces the somatostatin-induced inhibition of Ca²⁺ channels in single rat hippocampal neurons at concentrations between 10⁻⁹ and 10⁻⁷ M.[2][3] This suggests a complex interplay where this compound not only increases the availability of somatostatin but also influences its downstream effects on neuronal excitability.

Furthermore, research indicates that this compound can promote neurite elongation and regeneration. This neurotrophic effect is potentially mediated by the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF), suggesting a broader mechanism of action that extends beyond somatostatin modulation to encompass neurorestorative processes.

Signaling Pathways

The cognitive and neurotrophic effects of this compound are mediated through the activation of distinct signaling pathways downstream of somatostatin and GDNF.

Somatostatin Signaling Pathway

Somatostatin receptors (SSTRs) are G-protein coupled receptors that, upon activation, can trigger several intracellular signaling cascades.[4] The cognitive-enhancing effects of this compound, mediated by increased somatostatin release, are likely initiated by the activation of these receptors in the hippocampus and cortex. Key downstream effects of SSTR activation include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of SSTRs can lead to a reduction in intracellular Ca²⁺ levels and an increase in outward K⁺ currents, resulting in neuronal hyperpolarization.

These signaling events are thought to modulate synaptic plasticity and neuronal activity, ultimately contributing to improved cognitive function.

References

FK962 and Its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK962, a potent enhancer of somatostatin (B550006) release, has emerged as a promising agent for cognitive enhancement. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound is proposed to impact synaptic plasticity, a fundamental process for learning and memory. Drawing upon preclinical data from its closely related analog, FK960, we delineate the signaling pathways and cellular events that link somatostatin receptor activation to the modulation of long-term potentiation (LTP). This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals in the field of neuroscience.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a primary experimental model for studying the synaptic mechanisms of memory formation.[1] Deficits in synaptic plasticity are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease.

This compound is a cognitive enhancer that has been shown to ameliorate memory deficits in various animal models.[2] The primary mechanism of action of this compound is the enhancement of somatostatin release in the hippocampus.[2] Somatostatin, a neuropeptide, and its receptors are widely expressed in the brain and have been implicated in the regulation of neuronal excitability and synaptic transmission. This guide explores the downstream consequences of enhanced somatostatin release by this compound, with a particular focus on its impact on synaptic plasticity.

Core Mechanism of Action: Enhancement of Somatostatin Release

This compound is a derivative of FK960 and shares its fundamental mechanism of facilitating the release of somatostatin from hippocampal neurons.[2] Studies have demonstrated that this compound significantly enhances high potassium-evoked somatostatin release in a concentration-dependent manner.[2] This targeted action on the somatostatinergic system forms the basis of its effects on cognitive function and, by extension, synaptic plasticity.

Impact on Synaptic Plasticity: Evidence from FK960

A key study demonstrated that FK960 significantly augments the magnitude of LTP in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices.[2] This effect was observed in a concentration-dependent manner and was critically dependent on the presence of somatostatin, as the LTP-enhancing effect was abolished in animals treated with cysteamine, a somatostatin-depleting agent.[2]

Quantitative Data on FK960 and LTP

The following table summarizes the quantitative findings from the study on FK960's effect on LTP in the mossy fiber-CA3 pathway.

| Compound | Concentration | Effect on LTP | Animal Model | Hippocampal Region | Reference |

| FK960 | 10⁻⁹ M - 10⁻⁶ M | Significant augmentation of LTP magnitude | Guinea Pig | Mossy Fiber-CA3 | [2] |

| FK960 | 10⁻⁷ M | Maximal augmentation of LTP | Guinea Pig | Mossy Fiber-CA3 | [2] |

| FK960 | 10⁻⁷ M | No effect on LTP in somatostatin-depleted slices | Guinea Pig | Mossy Fiber-CA3 | [2] |

Signaling Pathways and Molecular Mechanisms

The enhancement of synaptic plasticity by this compound is believed to be mediated through a sophisticated signaling cascade initiated by the binding of somatostatin to its G-protein coupled receptors (GPCRs) on hippocampal neurons.

Somatostatin Receptor Activation

Somatostatin binds to five subtypes of somatostatin receptors (SSTR1-5), which are coupled to inhibitory G-proteins (Gi).[3][4] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

Modulation of GABAergic Interneurons

A crucial aspect of somatostatin's action on synaptic plasticity appears to be its modulation of GABAergic interneurons. Somatostatin can induce LTP at excitatory synapses onto somatostatin-expressing interneurons (SOM-INs).[2] This form of LTP is independent of NMDA and mGluR1a receptors but is dependent on the function of GABAa receptors.[2] This suggests a disinhibitory mechanism where somatostatin enhances the activity of SOM-INs, which in turn inhibit other interneurons that target the dendrites of pyramidal cells, ultimately leading to a net increase in the excitability of these principal neurons and a lower threshold for LTP induction.[5][6]

Downstream Signaling and CREB Activation

The signaling cascade downstream of somatostatin receptor activation is complex and can involve multiple pathways. While the primary effect is the inhibition of the cAMP pathway, somatostatin receptor activation can also influence other signaling molecules. FK960 has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) in cultured astrocytes.[7] CREB is a transcription factor crucial for the late phase of LTP and the consolidation of long-term memories.[3][8] Its phosphorylation is a key step in initiating the gene expression required for lasting synaptic changes. The activation of CREB in neurons following FK960/FK962 administration is a critical area for further investigation to fully elucidate the mechanism of their cognitive-enhancing effects.

Experimental Protocols

This section outlines a generalized protocol for assessing the effect of compounds like this compound on LTP in hippocampal slices, based on established methodologies.

Hippocampal Slice Preparation

-

Animal Model: Male guinea pigs or rats are commonly used.

-

Anesthesia and Euthanasia: Animals are deeply anesthetized with an appropriate anesthetic (e.g., isoflurane) and euthanized by decapitation in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) with a composition such as (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂. Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an interface chamber containing oxygenated ACSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording of Long-Term Potentiation (LTP)

-

Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 32-34°C.

-

Electrode Placement: A stimulating electrode is placed in the mossy fiber pathway, and a recording electrode is positioned in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.

-

Drug Application: this compound or a vehicle control is bath-applied for a predetermined period before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.

Discussion and Future Directions

The available evidence strongly suggests that this compound, through its enhancement of somatostatin release, can positively modulate synaptic plasticity, a key cellular mechanism underlying its cognitive-enhancing properties. The data from its analog, FK960, provides a solid foundation for this hypothesis, demonstrating a clear, somatostatin-dependent augmentation of LTP in the hippocampus.

Future research should focus on several key areas to further solidify the understanding of this compound's role in synaptic plasticity:

-

Direct Electrophysiological Studies: Conducting LTP experiments with this compound itself is crucial to confirm that it shares the same plasticity-modulating properties as FK960.

-

Elucidation of Downstream Signaling: Further investigation into the specific intracellular signaling pathways activated by somatostatin receptors in the context of LTP is needed. This includes identifying the specific protein kinases and phosphatases involved and confirming the role of CREB phosphorylation in neurons.

-

Receptor Subtype Specificity: Determining which of the five somatostatin receptor subtypes are primarily responsible for mediating the effects on synaptic plasticity will be important for the development of more targeted therapeutics.

-

In Vivo Studies: While in vitro slice electrophysiology provides valuable mechanistic insights, in vivo recordings in behaving animals will be necessary to confirm that this compound enhances synaptic plasticity in a physiologically relevant context and that this enhancement correlates with improved cognitive performance.

Conclusion

This compound represents a promising therapeutic avenue for cognitive disorders by targeting the somatostatinergic system. Its ability to enhance somatostatin release and, consequently, modulate synaptic plasticity provides a plausible mechanism for its observed cognitive benefits. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals, highlighting the potential of this compound and paving the way for future investigations to fully unlock its therapeutic promise.

References

- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin contributes to long-term potentiation at excitatory synapses onto hippocampal somatostatinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Neocortical Somatostatin-expressing GABAergic Interneurons Disinhibit the Thalamorecipient Layer 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genes2cognition.org [genes2cognition.org]

- 8. CREB phosphorylation as a molecular marker of memory processing in the hippocampus for spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FK960: A Potential Nootropic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK960, with the chemical name N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide, is a piperazine (B1678402) derivative that has been investigated for its potential as a nootropic and anti-dementia agent. It is the parent compound of FK962, a related cognitive enhancer.[1] FK960 has demonstrated the ability to ameliorate memory deficits in various animal models through mechanisms that distinguish it from typical acetylcholinesterase inhibitors.[2][3] Its primary mode of action is believed to involve the potentiation of somatostatinergic and cholinergic neurotransmission, leading to enhanced synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of FK960, including its chemical properties, synthesis, pharmacology, and the experimental methodologies used to elucidate its effects.

Chemical Properties and Synthesis

FK960 is a synthetic compound with the following chemical characteristics:

| Property | Value |

| IUPAC Name | N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide |

| Synonyms | FK-960, FR59960 |

| CAS Number | 133920-70-4 (monohydrate) |

| Molecular Formula | C₁₃H₁₆FN₃O₂ |

| Molecular Weight | 265.29 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in DMSO and methanol |

Synthesis of FK960

A general synthetic route to N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide involves a multi-step process. While specific patent literature would provide exact conditions, a plausible and commonly utilized chemical synthesis pathway is outlined below. This process generally involves the acylation of a piperazine derivative followed by coupling with a fluorinated benzoic acid.

Experimental Protocol: Synthesis of FK960

-

Preparation of 1-acetylpiperazine (B87704): This intermediate can be synthesized by the selective N-acetylation of piperazine. This is a standard procedure often involving the reaction of piperazine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct. Careful control of stoichiometry is required to favor mono-acetylation.

-

Coupling with 4-fluorobenzoyl chloride: The 1-acetylpiperazine is then coupled with 4-fluorobenzoyl chloride. This is a classic Schotten-Baumann reaction where the secondary amine of the piperazine ring acts as a nucleophile, attacking the acyl chloride. The reaction is usually carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the hydrochloric acid that is formed.

-

Purification: The final product, FK960, would then be isolated and purified using standard techniques such as extraction, crystallization, and/or column chromatography to yield a product of high purity.

Pharmacological Profile and Mechanism of Action

FK960 has been shown to enhance cognitive function in various preclinical models. Its mechanism of action is multifaceted, primarily revolving around the modulation of neurotransmitter systems crucial for learning and memory.

Enhancement of Somatostatinergic Neurotransmission

A primary mechanism of FK960 is the enhancement of somatostatin (B550006) release.[3] Somatostatin is a neuropeptide implicated in learning and memory processes, and its levels are often depleted in Alzheimer's disease. FK960 has been shown to potentiate the high K+-evoked release of somatostatin from hippocampal slices.[3]

Modulation of Cholinergic and Glutamatergic Systems

FK960 has also been shown to interact with the cholinergic system. Its effects on long-term potentiation (LTP) are attenuated by the muscarinic antagonist scopolamine, suggesting a role for cholinergic signaling in its mechanism.[4] Furthermore, FK960 stimulates the release of glutamate (B1630785) from glial cells via a PKA-dependent pathway.[2]

Signaling Pathways

The downstream effects of FK960 are mediated by intracellular signaling cascades, including the Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK) pathways.

FK960-Induced Glial Glutamate Release Pathway

Caption: FK960 stimulates glutamate release from astrocytes via a PKA-dependent pathway.

FK960-Induced GDNF Production Pathway in Astrocytes

Caption: FK960 stimulates GDNF production in astrocytes through the ERK signaling pathway.

Preclinical Efficacy

The cognitive-enhancing effects of FK960 have been demonstrated in a variety of preclinical models.

In Vitro Studies

| Assay | Model | Effect | Concentration/Dosage |

| Somatostatin Release | Rat hippocampal slices | Enhanced high K+-evoked release | 10⁻⁹ - 10⁻⁶ M |

| Long-Term Potentiation (LTP) | Guinea-pig hippocampal slices (mossy fiber-CA3) | Augmented LTP | 10⁻⁹ - 10⁻⁶ M (maximal at 10⁻⁷ M)[4] |

| Population Spikes | Rat hippocampal slices | Increased amplitude | 10 nM - 10 µM[5] |

| GDNF Production | Cultured rat astrocytes | Increased mRNA and protein levels | 100 nM |

In Vivo Studies

| Model | Effect | Dosage |

| Aged Rats | Increased synaptic density in hippocampal CA3 region | 0.32 - 32 mg/kg/day (p.o.)[3] |

| Rhesus Macaques (aged) | Increased regional cerebral blood flow and glucose metabolism | 1 mg/kg (i.m.) |

| Mice | Facilitated hippocampal neurotransmission | 0.3 - 5 mg/kg (i.p.), maximal effect at 3 mg/kg[5] |

Experimental Methodologies

Somatostatin Release Assay

Objective: To measure the effect of FK960 on the release of somatostatin from brain tissue.

Protocol:

-

Tissue Preparation: Hippocampal slices (approximately 400 µm thick) are prepared from rats.

-

Incubation: Slices are pre-incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂ at 37°C.

-

Drug Application: Slices are incubated with varying concentrations of FK960.

-

Depolarization: To stimulate neurotransmitter release, the slices are exposed to a high concentration of potassium chloride (high K+).

-

Sample Collection: The incubation medium is collected before and after high K+ stimulation.

-

Quantification: The concentration of somatostatin in the collected medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Long-Term Potentiation (LTP) Measurement

Objective: To assess the effect of FK960 on synaptic plasticity in the hippocampus.

Protocol:

-

Slice Preparation: Transverse hippocampal slices are prepared from guinea pigs.

-

Electrophysiological Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) or population spikes are recorded from the CA3 pyramidal cell layer in response to stimulation of the mossy fibers.

-

Baseline Recording: A stable baseline of synaptic responses is recorded for at least 20 minutes.

-

Drug Perfusion: FK960 is added to the aCSF and perfused over the slice for a set period (e.g., 25 minutes).[4]

-

LTP Induction: A high-frequency tetanic stimulation protocol is delivered to the mossy fibers to induce LTP.

-

Post-Tetanus Recording: Synaptic responses are recorded for at least 60 minutes post-tetanus to measure the magnitude and stability of LTP. The potentiation is quantified as the percentage increase in the fEPSP slope or population spike amplitude relative to the pre-tetanus baseline.

Synaptic Density Analysis

Objective: To quantify changes in the number of synapses in a specific brain region following FK960 treatment.

Protocol:

-

Animal Treatment: Aged rats are treated with FK960 or vehicle for a specified duration.

-

Tissue Fixation: Animals are anesthetized and transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

-

Tissue Processing: The brains are removed, and the hippocampus is dissected and processed for electron microscopy. This includes post-fixation with osmium tetroxide, dehydration, and embedding in resin.

-

Ultrathin Sectioning: Ultrathin sections (e.g., 70-80 nm) of the hippocampal CA3 region are cut using an ultramicrotome.

-

Electron Microscopy: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) and examined using a transmission electron microscope.

-

Image Analysis: Digital images of the neuropil are captured at high magnification. The number of synapses (identified by the presence of a presynaptic terminal with vesicles and a postsynaptic density) is counted, and the synaptic density is calculated per unit area or volume of neuropil.

Conclusion

FK960 is a promising nootropic agent with a unique mechanism of action centered on the enhancement of somatostatinergic neurotransmission and the modulation of key signaling pathways involved in synaptic plasticity. Preclinical studies have consistently demonstrated its cognitive-enhancing effects and its ability to increase synaptic density in the aging brain. The detailed experimental methodologies provided in this guide offer a framework for the further investigation and development of FK960 and related compounds for the treatment of cognitive disorders. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.

References

- 1. The anti-dementia drug FK960 stimulates glial glutamate release via a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK960, a potential anti-dementia drug, increases synaptic density in the hippocampal CA3 region of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. FK960, a novel potential anti-dementia drug, augments long-term potentiation in mossy fiber-CA3 pathway of guinea-pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustained facilitatory action of FK960 on hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FK962 in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of FK962, a novel somatostatin (B550006) release enhancer, in preclinical Alzheimer's disease (AD) models. The following sections detail the mechanism of action of this compound, protocols for in vivo and in vitro experiments, and a summary of its effects on cognitive function and neuronal activity.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A reduction in the neuromodulator somatostatin has been observed in the brains of AD patients. This compound (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) is a promising therapeutic agent that has been shown to enhance the release of somatostatin in the hippocampus.[1] This document outlines the experimental procedures to investigate the efficacy of this compound in various rat models of cognitive impairment that mimic certain aspects of AD pathology.

Mechanism of Action

This compound is a derivative of FK960 and acts as a somatostatin release enhancer.[1] Its primary mechanism involves facilitating the activity-dependent release of somatostatin from hippocampal nerve terminals.[1][2] This leads to the activation of the somatostatinergic nervous system in the hippocampus, which is believed to underlie its cognitive-enhancing effects.[1]

Diagram of this compound Signaling Pathway

Caption: Proposed mechanism of action for this compound.

In Vivo Experimental Protocols

This compound has been shown to ameliorate cognitive deficits in several rat models of amnesia. The following are detailed protocols for two commonly used models.

Scopolamine-Induced Amnesia Model

This model induces a transient cholinergic deficit, leading to memory impairment.

Experimental Workflow

Caption: Workflow for the scopolamine-induced amnesia model.

Protocol:

-

Animals: Use male Wistar rats weighing 200-250g. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[3] Allow at least one week for acclimatization before the experiment.[3]

-

Drug Preparation:

-

Experimental Procedure:

-

Administer this compound (or vehicle) i.p. 30 minutes before the scopolamine injection.

-

Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the acquisition trial of the behavioral test.[3]

-

-

Behavioral Assessment: The passive avoidance test is commonly used to assess memory in this model.

Nucleus Basalis Magnocellularis (NBM) Lesion Model

This model produces a more persistent cholinergic deficit, mimicking aspects of neurodegeneration in AD.

Protocol:

-

Animals: Use male Wistar rats.

-

Surgery:

-

Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).

-

Place the animal in a stereotaxic frame.

-

Inject ibotenic acid bilaterally into the NBM. The following coordinates can be used as a reference, though they may need to be adjusted based on the specific rat strain and age: Anteroposterior (AP): -0.8 mm from Bregma; Mediolateral (ML): ±2.6 mm from the midline; Dorsoventral (DV): -7.8 mm from the cortical surface.

-

Allow a recovery period of at least one week before behavioral testing.

-

-

Drug Administration: Administer this compound (0.01-1 mg/kg, i.p.) or vehicle daily during the behavioral testing period.[1]

-

Behavioral Assessment: The Morris water maze is a suitable test for spatial learning and memory in this model.

Behavioral Testing Protocols

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial (Day 1):

-

Place the rat in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

-

Retention Trial (Day 2, typically 24 hours later):

-

Place the rat back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

Morris Water Maze (MWM)

This test evaluates spatial learning and memory.

Protocol:

-

Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

-

Acquisition Phase (e.g., 4-5 days):

-

Conduct multiple trials per day where the rat is released from different starting positions and must find the hidden platform.

-

Record the time taken to find the platform (escape latency) and the path length.

-

-

Probe Trial (Day after the last acquisition day):

-

Remove the platform from the pool.

-

Allow the rat to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

-

In Vitro Experimental Protocols

Somatostatin Release from Hippocampal Slices

This assay directly measures the effect of this compound on somatostatin release.

Experimental Workflow

Caption: Workflow for measuring somatostatin release.

Protocol:

-

Hippocampal Slice Preparation:

-

Rapidly dissect the hippocampus from a male Wistar rat brain in ice-cold artificial cerebrospinal fluid (ACSF).

-

Prepare 400 µm thick transverse slices using a vibratome.

-

ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2.5 CaCl₂, 10 D-glucose, bubbled with 95% O₂/5% CO₂.[5]

-

-

Somatostatin Release Assay:

-